N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-22(24-13-12-17-16-25-20-11-5-4-10-19(17)20)21-23(28-14-6-7-15-28)29(27-26-21)18-8-2-1-3-9-18/h1-11,14-16,25H,12-13H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUVNONDVSUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system. Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2.
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects. Tryptamine derivatives, on the other hand, are involved in various physiological processes, such as sleep, cognition, memory, temperature regulation, and behavior.
Biological Activity
The compound N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of indole derivatives with triazole frameworks through various chemical reactions. The method often includes:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Indole Functionalization : Modifying the indole moiety to enhance biological activity.
- Characterization Techniques : Employing NMR, IR, and mass spectrometry for structural confirmation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of the compound against various pathogens. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Escherichia coli | 4.5 µg/mL |
| Klebsiella pneumoniae | 3.2 µg/mL |
| Mycobacterium tuberculosis | 0.75 µg/mL |
The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings due to its resistance to conventional antibiotics .
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. Notably, it demonstrated:
- Selective Cytotoxicity : Higher efficacy against rapidly dividing cancer cells compared to normal fibroblasts.
- Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspase pathways.
The following table presents the cytotoxicity data against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.0 |
| HeLa (Cervical) | 4.2 |
| MCF7 (Breast) | 6.5 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antibacterial properties. Among them, this compound showed the lowest MIC values against MRSA and other resistant strains, indicating its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study revealed that treatment with the compound resulted in significant cell death and reduced proliferation rates, attributed to its ability to trigger apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Division : Disruption of mitotic processes in cancer cells.
- Antibacterial Mechanism : Interference with bacterial cell wall synthesis or function.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Escherichia coli | 4.5 µg/mL |
| Klebsiella pneumoniae | 3.2 µg/mL |
| Mycobacterium tuberculosis | 0.75 µg/mL |
The compound exhibited particularly strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The following table presents the cytotoxicity data against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.0 |
| HeLa (Cervical) | 4.2 |
| MCF7 (Breast) | 6.5 |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy due to its selective cytotoxicity towards rapidly dividing cancer cells compared to normal cells.
Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antibacterial properties. Among them, this compound showed the lowest MIC values against MRSA and other resistant strains, indicating its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study revealed that treatment with the compound resulted in significant cell death and reduced proliferation rates due to its ability to trigger apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole ring, optimized at 60–80°C with CuI/ascorbate .
- Indole coupling : Buchwald-Hartwig amination or nucleophilic substitution for attaching the indole-ethyl group, requiring anhydrous conditions and Pd catalysts .
- Pyrrole substitution : SNAr reactions at the triazole’s 5-position using pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield optimization : Lower yields (<30%) occur if intermediates are moisture-sensitive; inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 for azide:alkyne) improve reproducibility .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- Key techniques :
- X-ray crystallography : Resolves substituent orientation (e.g., phenyl vs. pyrrole spatial arrangement) .
- NMR : ¹H NMR distinguishes indole NH (~10–12 ppm) and triazole protons (7.5–8.5 ppm). Discrepancies in integration ratios may indicate tautomerism or solvent effects .
- HRMS : Confirms molecular weight (C₂₄H₂₁N₇O; theoretical [M+H]⁺: 448.1885). Deviations >2 ppm suggest incomplete purification or degradation .
Q. What solubility and formulation challenges are associated with this compound in vitro?
- Physicochemical properties :
- Low aqueous solubility (<10 µM) due to hydrophobic indole/phenyl groups. Use DMSO stocks (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
- Formulation : Nanoemulsions (e.g., PEGylated liposomes) improve bioavailability; particle size (100–200 nm) and ζ-potential (-15 to -30 mV) are critical for stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR strategies :
- Substituent variation : Replace pyrrole with thiophene (electron-deficient heterocycles) to enhance target binding; compare IC₅₀ values in enzyme assays .
- Scaffold hopping : Test 1,2,4-triazole analogs for metabolic stability (e.g., CYP3A4 inhibition assays) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize substituents interacting with key residues (e.g., hydrogen bonds with indole NH) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case example : If one study reports antiproliferative activity (IC₅₀ = 2 µM) while another shows no effect:
- Assay validation : Confirm cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. 10% FBS) .
- Target engagement : Use CETSA (cellular thermal shift assay) to verify direct target binding .
- Metabolite screening : LC-MS/MS to identify active/inactive metabolites in different models .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- In silico tools :
- BBB score prediction : Use SwissADME (Topological Polar Surface Area <70 Ų; logP 2–5) .
- MD simulations : Analyze membrane permeability (e.g., GROMACS) with lipid bilayers to optimize alkyl chain length on the indole-ethyl group .
Q. What strategies mitigate off-target effects in animal models?
- Countermeasures :
- Selective kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify kinase cross-reactivity .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to reduce hepatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
